diethylazanide;vanadium(4+)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

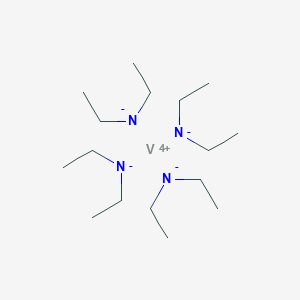

Diethylazanide;vanadium(4+) is a coordination compound that features vanadium in its +4 oxidation state Vanadium compounds are known for their diverse oxidation states and their ability to form various coordination complexes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethylazanide;vanadium(4+) typically involves the reaction of vanadium(IV) chloride with diethylamine in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition. The general reaction can be represented as:

VCl4+2Et2NH→V(NEt2)2+4HCl

Industrial Production Methods

Industrial production of diethylazanide;vanadium(4+) may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

Vanadium(IV) complexes, including diethylazanide;vanadium(4+), can undergo oxidation to higher oxidation states (e.g., V(V)) under specific conditions. This reactivity is attributed to vanadium’s ability to act as a redox-active center, facilitating electron transfer processes. For instance, vanadium(V) complexes are known to catalyze dehydrogenative aromatization via single-electron transfer mechanisms, though analogous reactions for vanadium(IV) remain underexplored .

Ligand Exchange Reactions

The compound’s reactivity is influenced by ligand substitution processes. The diethylamine ligands can be replaced by other coordinating agents, forming mixed-ligand complexes. These reactions are often monitored spectroscopically, with UV-Vis spectroscopy tracking changes in electronic transitions during ligand substitution.

Structural and Mechanistic Insights

The tetrahedral geometry around vanadium(IV) (with four diethylamino ligands) creates steric hindrance, influencing reactivity. Computational methods like DFT calculations and Hirshfeld surface analysis, used in related vanadium complex studies, could provide deeper insights into bonding and stabilization in diethylazanide;vanadium(4+) .

Comparative Analysis with Other Vanadium Complexes

| Compound | Key Features | Reactivity |

|---|---|---|

| Tetrakis(diethylamino)vanadium(IV) | Tetrahedral geometry, air/moisture sensitivity | Oxidation, ligand exchange |

| Vanadyl sulfate | Common biological precursor, different solubility | Antioxidant, insulin-mimetic activity |

| Vanadyl acetylacetonate | Chelating ligands, varied reactivity | Catalytic applications |

| Diethylenetriamine-vanadium complex | Linear ligand structure, distinct biological interactions | Enhanced antimicrobial effects |

Scientific Research Applications

Catalysis

Diethylazanide; vanadium(IV) exhibits promising catalytic properties. Its unique electronic structure allows it to participate in various catalytic processes, particularly in organic synthesis. The compound can facilitate reactions such as oxidation and polymerization, making it a valuable reagent in chemical manufacturing and industrial applications.

Table 1: Catalytic Applications of Diethylazanide; Vanadium(IV)

| Application | Description |

|---|---|

| Organic Synthesis | Acts as a catalyst in various organic reactions |

| Oxidation Reactions | Facilitates the oxidation of organic compounds |

| Polymerization | Used in the synthesis of polymers |

Materials Science

In materials science, diethylazanide; vanadium(IV) is explored for its potential use in thin film deposition and as a precursor material. Its organometallic nature makes it suitable for creating advanced materials with specific electronic and optical properties.

Table 2: Materials Science Applications

| Application | Description |

|---|---|

| Thin Film Deposition | Utilized in the fabrication of thin films for electronics |

| Precursor Material | Serves as a precursor for synthesizing vanadium-containing materials |

Biomedical Research

The biomedical applications of diethylazanide; vanadium(IV) are particularly noteworthy. Research indicates that vanadium compounds may have therapeutic effects, including:

- Anticancer Activity : Studies suggest that vanadium compounds can inhibit cancer cell growth through various mechanisms, including inducing apoptosis and disrupting cellular metabolism.

- Diabetes Management : Vanadium has been investigated for its insulin-mimetic properties, potentially aiding in glucose metabolism and offering therapeutic options for diabetes treatment.

Case Study: Anticancer Properties

A study highlighted the effects of vanadium complexes on cancer cell lines, demonstrating significant cytotoxicity against various types of cancer cells. The mechanisms involved include:

- Induction of oxidative stress

- Disruption of mitochondrial function

- Alteration of cell cycle progression

Environmental Applications

In environmental science, diethylazanide; vanadium(IV) is being studied for its role in pollutant degradation and remediation processes. Its catalytic properties can be harnessed to facilitate the breakdown of harmful substances, contributing to environmental cleanup efforts.

Mechanism of Action

The mechanism of action of diethylazanide;vanadium(4+) involves its ability to interact with various molecular targets. In biological systems, it can inhibit enzymes such as protein tyrosine phosphatases, which play a role in signal transduction pathways. The compound can also generate reactive oxygen species, leading to oxidative stress and cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Vanadyl sulfate (VOSO4): Another vanadium(IV) compound with similar oxidation states but different ligands.

Vanadium pentoxide (V2O5): A vanadium(V) compound with different oxidation states and applications.

Ammonium metavanadate (NH4VO3): A vanadium(V) compound used in different industrial applications.

Uniqueness

Diethylazanide;vanadium(4+) is unique due to its specific ligand environment, which imparts distinct chemical properties and reactivity

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for synthesizing and handling diethylazanide;vanadium(4+) complexes in laboratory settings?

- Methodological Answer : Researchers must wear protective gear (gloves, masks, lab coats) and work in a fume hood to avoid inhalation or skin contact. Storage should be in dry, cool conditions away from acids, as vanadium(4+) compounds are moisture-sensitive and reactive . Waste must be segregated and disposed of via certified hazardous waste services. Document all experimental conditions (e.g., temperature, solvent purity) to ensure reproducibility and safety compliance .

Q. Which spectroscopic and analytical techniques are most effective for characterizing diethylazanide;vanadium(4+) complexes?

- Methodological Answer :

- Elemental Analysis : Confirm stoichiometry using CHNS/O analyzers (e.g., deviations <0.3% indicate purity) .

- UV-Vis and EPR Spectroscopy : Identify d-d transitions and paramagnetic behavior of vanadium(4+) centers.

- X-ray Crystallography : Resolve molecular geometry and bonding parameters. For non-crystalline samples, pair FT-IR with DFT calculations to infer structural motifs .

- Magnetic Susceptibility : Quantify spin states via SQUID magnetometry. Always cross-validate results with multiple techniques to minimize instrumentation bias .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic activities of diethylazanide;vanadium(4+) complexes across studies?

- Methodological Answer :

- Systematic Literature Review : Use academic corpora (e.g., Web of Science, Science Direct) to collate data, focusing on variables like solvent polarity, counterion effects, and reaction temperature .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers or trends in catalytic turnover numbers. For example, discrepancies in oxidation rates may arise from unaccounted ligand degradation .

- Replication Studies : Reproduce key experiments under controlled conditions (e.g., inert atmosphere, standardized substrates) to isolate variables .

Q. What computational strategies are optimal for modeling the electronic structure and reactivity of diethylazanide;vanadium(4+) complexes?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software with hybrid functionals (e.g., B3LYP) and vanadium-specific basis sets (e.g., def2-TZVP). Validate against experimental redox potentials .

- Molecular Dynamics (MD) : Simulate solvent interactions using tools like MDAnalysis to predict solubility or aggregation behavior .

- TD-DFT for Spectra Prediction : Compare computed UV-Vis spectra with experimental data to refine electronic transition assignments .

Q. Experimental Design and Data Analysis

Q. How should researchers design experiments to investigate the redox behavior of diethylazanide;vanadium(4+) in non-aqueous media?

- Methodological Answer :

- Controlled Variable Testing : Vary solvent dielectric constants (e.g., DMF vs. THF) and measure redox potentials via cyclic voltammetry. Include internal standards (e.g., ferrocene) for calibration .

- Error Mitigation : Perform triplicate runs and report standard deviations. For inconsistent results, check electrode contamination or oxygen interference .

- Data Presentation : Use Tafel plots to correlate overpotential with reaction rates, and highlight anomalies in the Discussion section .

Q. What strategies are recommended for reconciling discrepancies between theoretical and experimental bond lengths in vanadium(4+) complexes?

- Methodological Answer :

- Benchmarking : Compare DFT-derived bond lengths with high-resolution crystallographic data. Adjust computational parameters (e.g., dispersion corrections) if deviations exceed 0.05 Å .

- Ligand Flexibility Analysis : Account for dynamic Jahn-Teller distortions in vanadium(4+) complexes, which may not be captured in static models .

- Collaborative Peer Review : Share raw data and computational input files via repositories like Zenodo for independent validation .

Q. Data Reliability and Corpus Limitations

Q. How can researchers address gaps in the vanadium-titanium academic corpus when studying diethylazanide;vanadium(4+)?

- Methodological Answer :

- Targeted Keyword Searches : Use Boolean operators (e.g., "vanadium(4+) AND diethylazanide NOT industrial") to filter irrelevant studies .

- Cross-Disciplinary Sourcing : Incorporate materials science or bioinorganic chemistry databases to fill corpus gaps (e.g., ligand design principles from coordination chemistry) .

- Critical Appraisal : Flag studies lacking experimental details (e.g., missing NMR shifts) as low-priority references .

Properties

Molecular Formula |

C16H40N4V |

|---|---|

Molecular Weight |

339.46 g/mol |

IUPAC Name |

diethylazanide;vanadium(4+) |

InChI |

InChI=1S/4C4H10N.V/c4*1-3-5-4-2;/h4*3-4H2,1-2H3;/q4*-1;+4 |

InChI Key |

TYAFTSSBHXMDSM-UHFFFAOYSA-N |

Canonical SMILES |

CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[V+4] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.